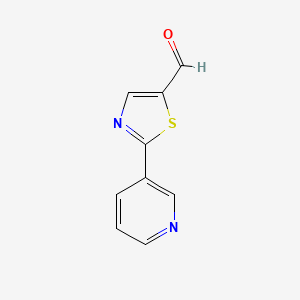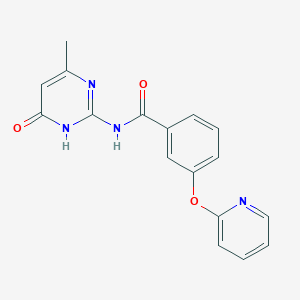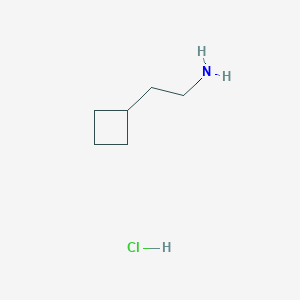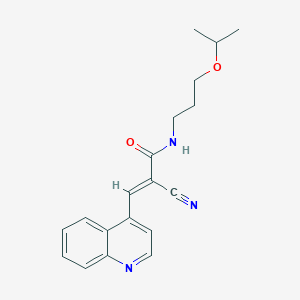
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde” is a compound that contains a pyridine ring and a thiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the pyridine and thiazole rings. The presence of the aldehyde group might introduce some polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The aldehyde group could be involved in nucleophilic addition reactions or be reduced to an alcohol. The nitrogen in the pyridine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with these functional groups are likely to be solid at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
Research has demonstrated that derivatives of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde are involved in the synthesis of complex compounds and have applications in the field of coordination chemistry. For instance, new 1,3,4‐Oxadiazolecopper(II) derivatives have been synthesized from thiosemicarbazone complexes, highlighting the compound's role in the formation of metal-organic frameworks and its potential in material science and catalysis (Gómez-Saiz et al., 2003). Additionally, a novel cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative has been synthesized, showcasing the versatility of related compounds in generating new chemical entities with potential applications in catalysis and material science (Hakimi et al., 2012).
Sensor Development
Certain derivatives of this compound have been employed in sensor technology. A study found that pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone can be used as a neutral ionophore for preparing an Er(III) membrane sensor with high selectivity, indicating its utility in environmental monitoring and analytical chemistry (Ganjali et al., 2007).
Antimicrobial and Antitumor Activity
Research into the antimicrobial and antitumor properties of compounds related to this compound has shown promising results. Novel thiohydrazonates and pyrazolo[3,4-b]pyridines synthesized from derivatives have recorded in-vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Mekky & Sanad, 2019). Furthermore, compounds bearing the benzothiazole moiety, synthesized from related chemical structures, exhibited significant anticancer activities against lung and colon cancer cells, underscoring their potential in cancer research (El-Helw et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds, such as imidazole and pyrazine derivatives, have been reported to interact with various biological targets, including enzymes like collagen prolyl-4-hydroxylase and receptor tyrosine kinase . These enzymes play crucial roles in various biological processes, including collagen synthesis and signal transduction, respectively .
Mode of Action
For instance, similar compounds have been reported to inhibit the activity of enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
For example, imidazole derivatives have been reported to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This suggests that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially affect similar pathways.
Pharmacokinetics
The gi absorption score of related compounds suggests that they are well-absorbed in the gut after oral administration . This could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been reported to exhibit various biological activities, including antimicrobial and antidiabetic activities. These activities suggest that this compound could potentially have similar effects.
Action Environment
The photophysical behavior of related compounds, such as 3-(pyridin-2-yl)triimidazotriazine, has been investigated under ambient conditions . This suggests that environmental factors could potentially influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLXETCAQSWLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477348.png)

![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)


![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)
![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477362.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)